Phenylmethanesulfonohydrazide
Overview
Description
Phenylmethanesulfonohydrazide is a chemical compound that is related to various sulfone and sulfonyl-containing compounds. While the specific compound "phenylmethanesulfonohydrazide" is not directly mentioned in the provided papers, the related compounds and their reactions can give insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves several steps, including sulfonation, cyclocondensation, and reactions with different reagents. For instance, a magnetic iron oxide supported phenylsulfonic acid catalyst was prepared via modification of magnetic iron oxide cores with 1,4-bis(triethoxysilyl)benzene followed by sulfonation . Another example is the preparation of a macrocyclic arylene ether sulfone bearing carboxylic groups, which involved the use of bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid . These methods could potentially be adapted for the synthesis of phenylmethanesulfonohydrazide.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as FTIR, TGA, PXRD, SEM, TEM, VSM, EDX, NMR, and X-ray crystallography . For example, the crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine was determined by X-ray crystallography, revealing an orthorhombic crystal class and a chair conformation of the piperazine ring . These techniques could be employed to analyze the molecular structure of phenylmethanesulfonohydrazide.
Chemical Reactions Analysis
The related compounds participate in various chemical reactions. Phenylmethanesulfonyl fluoride was found to inactivate an archaeal superoxide dismutase by chemically modifying a specific tyrosine residue . Phenylsulfonyl-substituted dizinciomethane was used to convert ketones or aldehydes into alkenyl sulfones via a Wittig-type olefination reaction . These studies demonstrate the reactivity of sulfonyl groups and could provide insights into the reactions of phenylmethanesulfonohydrazide.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the covalent modification of superoxide dismutase by phenylmethanesulfonyl fluoride reinforced the enzyme's heat stability . The magnetic iron oxide supported phenylsulfonic acid catalyst showed high efficiency and recoverability in the synthesis of tetrahydrobenzo[b]pyrans . These properties are crucial for the practical applications of these compounds and could be relevant to phenylmethanesulfonohydrazide.
Scientific Research Applications
Neuropathy and Esterase Inhibition
Phenylmethanesulfonyl fluoride (PMSF) has been studied for its role in neuropathy, especially in its interaction with organophosphates. Research by Osman et al. (1996) found that PMSF enhances neuropathic response in hens when given after exposure to organophosphates causing delayed polyneuropathy. The study also showed that PMSF and other sulfonates can inhibit neuropathy target esterase (NTE), a target for organophosphate-induced delayed polyneuropathy (Osman, Moretto, & Lotti, 1996).
Chemical Synthesis and Macrocycle Modification
The sulfomethylation of various polyazamacrocycles, including piperazine, with formaldehyde bisulfite in aqueous medium is a significant application. Van Westrenen and Sherry (1992) demonstrated that this process is pH-dependent and can lead to the production of disubstituted products at neutral pH. These sulfomethylated products serve as precursors for mono- and diacetate, phosphonate, and phosphinate derivatives of certain polyazamacrocycles (Van Westrenen & Sherry, 1992).
Inhibition of Phosphoinositide Turnover
Phenylmethanesulfonyl fluoride (PMSF) has been investigated for its effects on phosphoinositide turnover. A study by Sekar and Roufogalis (1984) found that PMSF almost completely inhibited carbachol-stimulated inositol incorporation into phosphatidylinositol of guinea pig ileum smooth muscle, while having no effect on potassium-stimulated inositol incorporation. This suggests distinct mechanisms of action for different stimuli, as evidenced by the response to PMSF (Sekar & Roufogalis, 1984).
Reactions with Tertiary Amines
The reaction of phenylmethanesulfonyl chloride with tertiary amines has been explored, leading to the formation of geometrical isomers about a carbon-sulfur double bond. This study by King and Durst (1966) provides insights into the chemistry of sulfonyl chlorides and their interactions with amines, showcasing the versatility of phenylmethanesulfonyl compounds in chemical reactions (King & Durst, 1966).
Safety And Hazards
properties
IUPAC Name |
phenylmethanesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-9-12(10,11)6-7-4-2-1-3-5-7/h1-5,9H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFRZRVCDUSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957681 | |
Record name | 1-Phenylmethanesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmethanesulfonohydrazide | |
CAS RN |
36331-57-4 | |
Record name | 36331-57-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenylmethanesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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